3-Allylmorpholine
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Overview
Description
3-Allylmorpholine is an organic compound that belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms The allyl group attached to the nitrogen atom distinguishes it from other morpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of allylamine and morpholine under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Allylmorpholine undergoes various chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: A wide range of substituted morpholine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Allylmorpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and thereby modulating neurotransmission . Its effects on ion channels and membrane potentials have also been studied, showing its ability to influence cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-prop-2-enylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2 |
InChI Key |
ONQMFQLWXIJVPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1COCCN1 |
Origin of Product |
United States |
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